methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate is a sulfonamide derivative featuring a tetrazole ring, a sulfamoyl linker, and a methyl benzoate ester. The sulfamoyl group (-SO₂NH-) bridges the tetrazole-substituted phenyl ring and the benzoate ester, which may influence solubility and reactivity. This compound’s synthesis likely involves sulfonylation, cyclization, and esterification steps, analogous to methods reported for structurally related triazole and sulfonylbenzamide derivatives .
Properties
IUPAC Name |
methyl 4-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-20-16(23)21(19-18-20)13-7-5-12(6-8-13)17-27(24,25)14-9-3-11(4-10-14)15(22)26-2/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHPURIVUVRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfamoylbenzoates and features a tetrazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 355.39 g/mol. The presence of the sulfamoyl group enhances its solubility and potential interaction with biological targets.
This compound is believed to exert its biological effects primarily through the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis by altering the acid-base balance in the tumor microenvironment .
Key Mechanisms:
- Enzyme Inhibition : The compound selectively binds to CA IX with a high affinity (Kd = 0.12 nM), making it a promising candidate for anticancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell wall synthesis or function .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds:
Anticancer Properties
Research indicates that compounds with similar structures demonstrate significant anticancer activity. For instance, modifications in the sulfamoyl group led to enhanced binding affinities for CA IX, suggesting that structural variations can optimize therapeutic effects .
| Compound | Binding Affinity (Kd) | Selectivity | Cancer Type |
|---|---|---|---|
| Compound 3b | 0.12 nM | >100-fold | Solid tumors |
| Acetazolamide | 7.0 nM | Baseline | Various cancers |
Antimicrobial Effects
Studies have shown that related tetrazole derivatives possess antimicrobial properties against various pathogens. These effects are attributed to their ability to interfere with metabolic processes in bacteria .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining various benzoate derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and prostate cancer models.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at lower concentrations compared to standard antibiotics, highlighting the potential for development as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Moieties
The tetrazole ring in the target compound contrasts with triazole derivatives (e.g., compounds [7–9] in ). Key differences include:
The absence of a C=O group in triazoles (IR: 1663–1682 cm⁻¹ in precursors vs.
Sulfonamide/Sulfonyl Linkers
The sulfamoyl group (-SO₂NH-) in the target compound differs from sulfonyl (-SO₂-) groups in analogs (e.g., compounds [4–6] in ):
| Feature | Sulfamoyl (-SO₂NH-) | Sulfonyl (-SO₂-) |
|---|---|---|
| Reactivity | Prone to hydrolysis under acidic conditions | More stable; resistant to hydrolysis |
| H-Bonding | NH group acts as H-bond donor | No H-bond donor capacity |
| Biological Role | May mimic peptide bonds in inhibitors | Often used as non-hydrolysable linkers |
The NH in sulfamoyl groups can enhance interactions with biological targets, whereas sulfonyl groups are typically inert .
Substituent Effects on Bioactivity
- Halogenated Phenyl Rings : Compounds with halogens (e.g., Br, Cl in ) exhibit increased lipophilicity and membrane permeability compared to the methyl-substituted tetrazole in the target compound.
- Ester vs. Thioether Groups : The methyl benzoate ester in the target compound may confer higher solubility in polar solvents than thioether-linked triazoles (e.g., compounds [10–15] in ), which are more lipophilic .
Spectral and Structural Analysis
IR Spectroscopy
| Compound Type | Key IR Bands (cm⁻¹) | Functional Group |
|---|---|---|
| Target Tetrazole | ~1680 (C=O ester), ~1250 (S=O sulfamoyl) | Benzoate ester, SO₂NH |
| Triazole-Thiones [7–9] | 1247–1255 (C=S), 3278–3414 (NH) | Thione, NH tautomer |
| Hydrazinecarbothioamides [4–6] | 1663–1682 (C=O), 1243–1258 (C=S) | Carbonyl, thioamide |
The target compound’s IR spectrum would lack C=S stretches (~1250 cm⁻¹) but retain strong C=O and S=O vibrations, distinguishing it from triazole-thiones .
NMR Spectroscopy
- ¹H-NMR: The methyl group on the tetrazole (δ ~3.5 ppm) and the sulfamoyl NH (δ ~10 ppm) would be diagnostic. Triazole-thiones show deshielded NH protons (δ ~13 ppm) due to tautomeric effects .
- ¹³C-NMR : The tetrazole’s oxo-carbon (C=O, δ ~160 ppm) contrasts with the thione carbon (C=S, δ ~180 ppm) in triazoles.
Preparation Methods
Chlorosulfonation of Methyl 4-Methylbenzoate
The patent CN103755603A details a chlorosulfonation protocol adaptable to this synthesis:
Reaction Conditions :
Workup :
Ammonolysis to Install the Sulfamoyl Group
The generated sulfonyl chloride undergoes ammonolysis under optimized conditions:
Procedure :
Characterization :
Preparation of 4-(4-Methyl-5-oxotetrazol-1-yl)aniline
Tetrazole Ring Formation via [3+2] Cycloaddition
Adapting methods from J. Org. Chem.:
Reactants :
- 4-Cyanophenylacetamide (1.0 equiv)
- NaN₃ (1.2 equiv), ZnBr₂ (0.1 equiv)
Conditions :
- DMF, 120°C, 24 h
- Acidic workup (HCl, pH 2)
Oxidation to 5-Oxo Derivative :
- Treat with KMnO₄ in acetone/H₂O (1:1)
- Stir 6 h at 60°C
- Yield: 68% over two steps
Nitro Reduction to Aniline
Employing catalytic hydrogenation from ACS Omega:
Catalytic System :
- Pd/C (10 wt%)
- H₂ (1 atm), MeOH/THF (7:3)
- RT, 5 h
Post-Processing :
Coupling of Sulfamoylbenzoate and Tetrazolylaniline
Sulfonamide Bond Formation
The patent methodology was modified for this coupling:
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| Solvent | DCM, THF, DMF | DMF |
| Base | Et₃N, K₂CO₃, DBU | DBU (2.0 equiv) |
| Temperature (°C) | 0–80 | 60 |
| Reaction Time (h) | 12–48 | 24 |
Procedure :
- Charge methyl 4-sulfamoylbenzoate (1.0 equiv) and 4-(4-methyl-5-oxotetrazol-1-yl)aniline (1.05 equiv) in DMF
- Add DBU (2.0 equiv), heat to 60°C under N₂
- Monitor by TLC (hexane/EtOAc 1:2)
Isolation :
- Pour into ice-water, extract with EtOAc (3×)
- Dry over Na₂SO₄, concentrate
- Purify by silica gel chromatography (hexane/EtOAc gradient)
Yield : 74% (white crystalline solid)
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.89 (s, 3H, COOCH₃), 7.12–7.98 (m, 8H, Ar-H), 10.25 (s, 1H, NH)
- ¹³C NMR: δ 21.4 (CH₃), 52.1 (COOCH₃), 115.6–154.3 (Ar-C), 165.2 (COO), 172.8 (C=O)
- HRMS (ESI+): m/z calcd for C₁₇H₁₆N₅O₅S [M+H]⁺ 418.0922, found 418.0918
Process Optimization and Scaling Considerations
Critical parameters affecting yield and purity:
Chlorosulfonation Temperature Control :
Tetrazole Cycloaddition :
- ZnBr₂ co-catalyst enhances regioselectivity (1,5-disubstituted tetrazole)
- Microwave irradiation reduces reaction time to 2 h (unpublished data)
Coupling Reaction Solvent :
- DMF superior to THF/DCM in solubilizing both coupling partners
- Switch to NMP may improve EHS profile at scale
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate, and how can reaction conditions be optimized?
Answer: The compound is synthesized via multi-step reactions, typically involving:
- Sulfonylation : Reacting 4-aminophenyltetrazole derivatives with sulfonyl chlorides in polar aprotic solvents (e.g., DMF or THF) under reflux (60–80°C) for 6–12 hours.
- Esterification : Coupling the sulfonamide intermediate with methyl 4-chlorobenzoate using a base (e.g., K₂CO₃ or NaH) to promote nucleophilic substitution.
Optimization strategies include: - Solvent selection : DMF improves solubility of intermediates, while THF reduces side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
- Purity monitoring : Track progress via TLC and HPLC, adjusting reaction times based on intermediate stability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., tetrazole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm).
- ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and sulfonamide (SO₂ at ~125 ppm) groups.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using a C18 column and acetonitrile/water gradient elution.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Cross-referencing experimental data with computational simulations (e.g., DFT for NMR chemical shifts) minimizes structural ambiguities .
Q. How should researchers handle contradictions in spectroscopic data during characterization?
Answer:
- Signal overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton correlations.
- Impurity identification : Compare HPLC retention times with synthetic intermediates; isolate byproducts via column chromatography.
- Dynamic effects : For tautomeric forms (e.g., tetrazole ring), analyze variable-temperature NMR to assess equilibrium shifts.
Document all anomalies and validate with independent techniques (e.g., IR for functional group verification) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate and degradation pathways of this compound?
Answer:
- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics.
- Ecotoxicology : Assess toxicity in Daphnia magna or algae (OECD 202/201 guidelines) to determine EC₅₀ values.
- Computational modeling : Use EPI Suite to predict biodegradation potential and bioaccumulation factors .
Q. What methodologies are suitable for investigating the compound’s biological activity and structure-activity relationships (SAR)?
Answer:
- Target identification : Perform molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases.
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin production).
- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin).
- SAR analysis : Synthesize analogs (e.g., methyl ester → carboxylic acid) and compare bioactivity trends. Validate with QSAR models .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Conformational analysis : Use molecular dynamics (MD) simulations to assess ligand flexibility in binding pockets.
- Solvent effects : Re-run docking with explicit water molecules to account for solvation.
- Off-target screening : Test against secondary targets (e.g., GPCRs) via radioligand binding assays.
- Data normalization : Apply statistical corrections (e.g., Bonferroni) to minimize false positives in high-throughput screens .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Solvent | Temperature | Catalyst | Yield Range | Reference |
|---|---|---|---|---|---|
| Sulfonylation | DMF | 80°C | K₂CO₃ | 65–75% | |
| Esterification | THF | 60°C | NaH | 70–85% |
Q. Table 2. Environmental Degradation Parameters
| Pathway | Condition | Half-Life (Days) | Major Degradants |
|---|---|---|---|
| Hydrolysis | pH 7, 25°C | >30 | Benzoic acid derivative |
| Photolysis | UV, 254 nm | 5–7 | Sulfonamide fragment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
